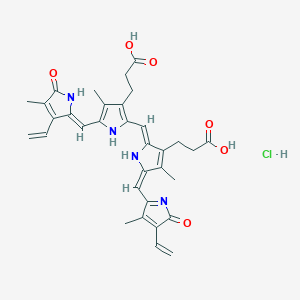
Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1), also known as isostearamidopropyl morpholine lactate, is a compound with a complex structure that combines a hydroxy acid and an amide. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1) typically involves the reaction of isostearic acid with morpholine and propylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, electrophiles.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1) has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the stabilization of tissues and cells in vitro.
Medicine: Acts as a penetration enhancer for topical drugs, improving their absorption through the skin.
Industry: Utilized in the removal of metal contaminants from surfaces
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Surfactant Action: Reduces surface tension, allowing for better mixing of substances.
Penetration Enhancement: Alters the lipid structure of the skin, increasing the permeability of drugs.
Stabilization: Interacts with cellular membranes to stabilize tissues and cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide
- Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1)
Uniqueness
Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1) is unique due to its combination of a hydroxy acid and an amide, which imparts both hydrophilic and lipophilic properties. This makes it an effective surfactant and penetration enhancer, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
133651-38-4 |
|---|---|
Molekularformel |
C28H56N2O5 |
Molekulargewicht |
500.765 |
IUPAC-Name |
2-hydroxypropanoic acid;16-methyl-N-(1-morpholin-2-ylpropyl)heptadecanamide |
InChI |
InChI=1S/C25H50N2O2.C3H6O3/c1-4-23(24-21-26-19-20-29-24)27-25(28)18-16-14-12-10-8-6-5-7-9-11-13-15-17-22(2)3;1-2(4)3(5)6/h22-24,26H,4-21H2,1-3H3,(H,27,28);2,4H,1H3,(H,5,6) |
InChI-Schlüssel |
ZLMILNYQEZOGEV-UHFFFAOYSA-N |
SMILES |
CCC(C1CNCCO1)NC(=O)CCCCCCCCCCCCCCC(C)C.CC(C(=O)O)O |
Synonyme |
ISOSTEARAMIDOPROPYL MORPHOLINE LACTATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R,2S,4R)- (9CI)](/img/new.no-structure.jpg)





![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)



![(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate](/img/structure/B593580.png)
![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate](/img/structure/B593581.png)

